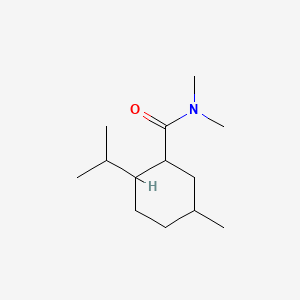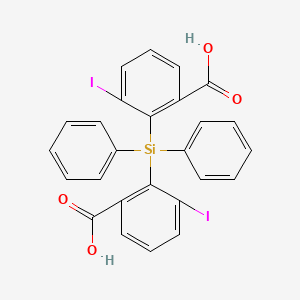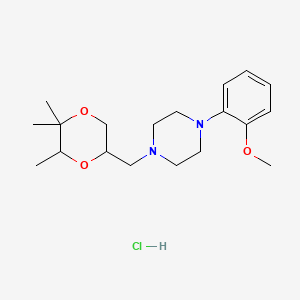
Einecs 282-751-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of succinic acid, compound with 2-aminoethanol (1:2), typically involves the reaction of succinic acid with 2-aminoethanol in a 1:2 molar ratio. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The reaction can be represented as follows:
C4H6O4+2C2H7NO→C8H20N2O6
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Succinic acid, compound with 2-aminoethanol (1:2), can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Succinic acid, compound with 2-aminoethanol (1:2), has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of polymers, resins, and other industrial products.
Mécanisme D'action
The mechanism of action of succinic acid, compound with 2-aminoethanol (1:2), involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Succinic acid: A dicarboxylic acid with the formula C4H6O4.
2-Aminoethanol:
Uniqueness
Succinic acid, compound with 2-aminoethanol (1:2), is unique due to its specific combination of succinic acid and 2-aminoethanol in a 1:2 molar ratio. This unique composition gives it distinct chemical and physical properties compared to its individual components.
Propriétés
Numéro CAS |
84376-08-9 |
|---|---|
Formule moléculaire |
C8H20N2O6 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
2-aminoethanol;butanedioic acid |
InChI |
InChI=1S/C4H6O4.2C2H7NO/c5-3(6)1-2-4(7)8;2*3-1-2-4/h1-2H2,(H,5,6)(H,7,8);2*4H,1-3H2 |
Clé InChI |
WVUZSWMNZBVFFK-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)C(=O)O.C(CO)N.C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL](/img/structure/B12685382.png)




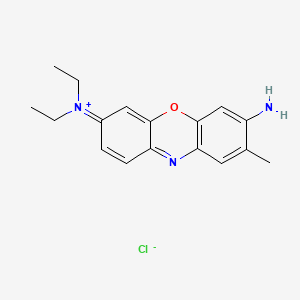

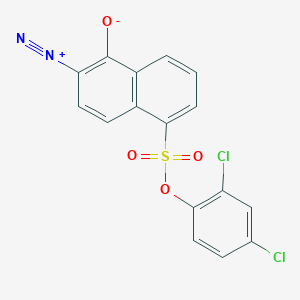
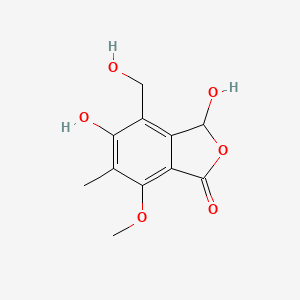

![4-[(3-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12685457.png)
